molecular formula C21H13ClFN3O2S B4903499 N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide CAS No. 6417-62-5

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Cat. No.: B4903499
CAS No.: 6417-62-5
M. Wt: 425.9 g/mol
InChI Key: OOFNRFLSYMRIPZ-UHFFFAOYSA-N
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Description

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole core . This intermediate is then reacted with 5-chloro-2-fluorobenzoyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and the phenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of both a benzoxazole ring and a fluorobenzamide moiety, which confer specific chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O2S/c22-13-7-10-18-17(11-13)25-20(28-18)12-5-8-14(9-6-12)24-21(29)26-19(27)15-3-1-2-4-16(15)23/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNRFLSYMRIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367690
Record name STK163677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6417-62-5
Record name STK163677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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